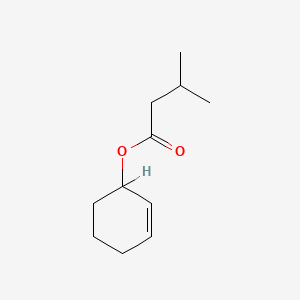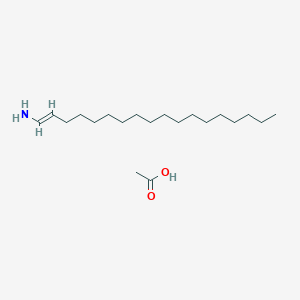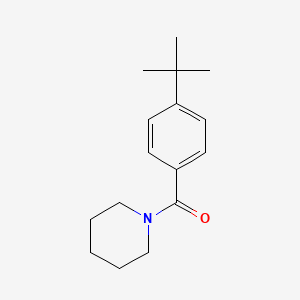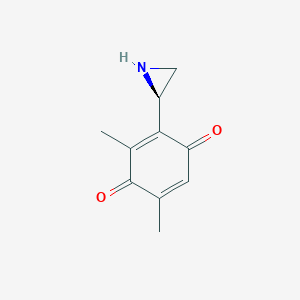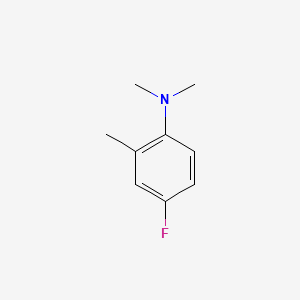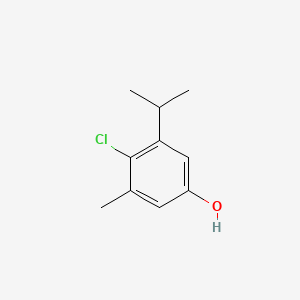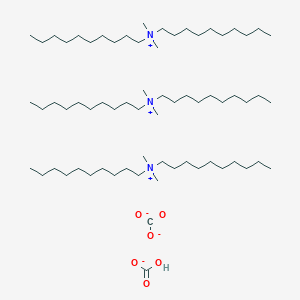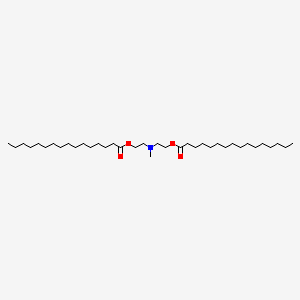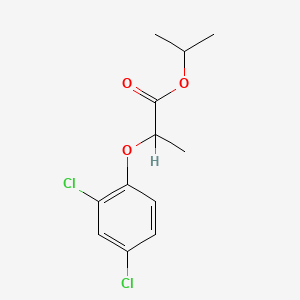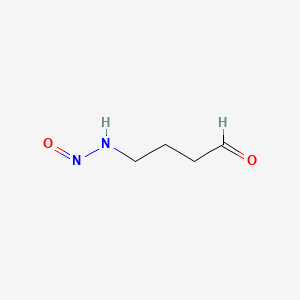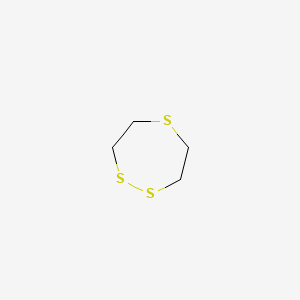
1,2,5-Trithiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trithiepane is a heterocyclic compound with the molecular formula C₄H₈S₃. It consists of a seven-membered ring containing three sulfur atoms and four carbon atoms. This compound is known for its unique structure and properties, making it an interesting subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trithiepane can be synthesized through the reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under the catalysis of tetra-butylammonium fluoride. This reaction leads to the formation of 3,7-disubstituted-1,2,5-trithiepane through a regioselective reaction of a thiosilane intermediate with another molecule of episulfide, followed by intramolecular oxidation of two sulfur units .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing derivatives.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,5-Trithiepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2,5-Trithiepane exerts its effects involves interactions with molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in biological activities such as antimicrobial and antioxidant effects .
Comparison with Similar Compounds
1,4,5-Oxadithiepane: Another sulfur-containing heterocycle with similar properties.
Phenarsazinic Acid: Contains sulfur and arsenic atoms, with different biological activities.
1,4-Dithiane: A six-membered ring with two sulfur atoms, used in similar applications.
Uniqueness: 1,2,5-Trithiepane is unique due to its seven-membered ring structure with three sulfur atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in scientific research .
Properties
CAS No. |
6576-93-8 |
|---|---|
Molecular Formula |
C4H8S3 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
1,2,5-trithiepane |
InChI |
InChI=1S/C4H8S3/c1-3-6-7-4-2-5-1/h1-4H2 |
InChI Key |
JOAOASQIWYLMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


